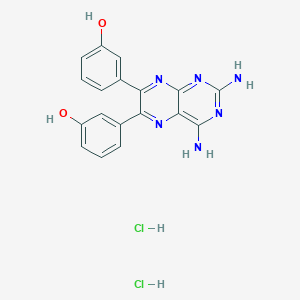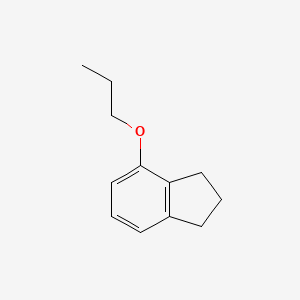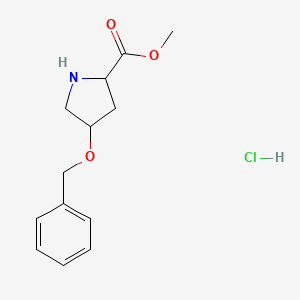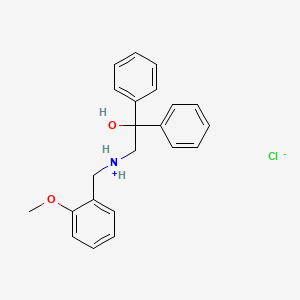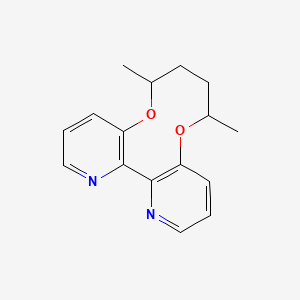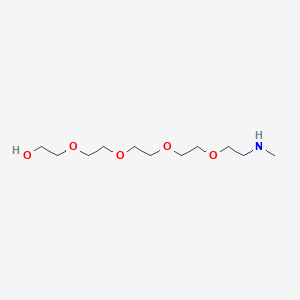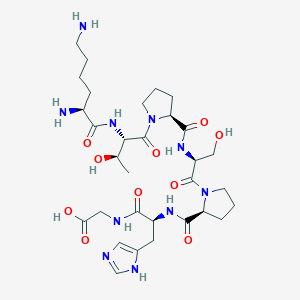
Glycine, L-lysyl-L-threonyl-L-prolyl-L-seryl-L-prolyl-L-histidyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, L-lysyl-L-threonyl-L-prolyl-L-seryl-L-prolyl-L-histidyl-: is a peptide composed of multiple amino acids. Peptides like this one are often involved in various biological processes and can have significant biological activity. This specific peptide sequence includes glycine, lysine, threonine, proline, serine, and histidine residues.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, L-lysyl-L-threonyl-L-prolyl-L-seryl-L-prolyl-L-histidyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of peptides like Glycine, L-lysyl-L-threonyl-L-prolyl-L-seryl-L-prolyl-L-histidyl- often involves automated peptide synthesizers that can handle large-scale synthesis. The process is similar to laboratory-scale SPPS but optimized for higher throughput and efficiency.
化学反应分析
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though this specific peptide does not contain these amino acids.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Coupling Reagents: Carbodiimides (e.g., DCC), HOBt, and HATU are commonly used in peptide synthesis.
Deprotection Reagents: TFA (trifluoroacetic acid) is often used to remove protective groups.
Oxidizing Agents: Hydrogen peroxide or iodine can be used for oxidation reactions.
Major Products: The primary product is the desired peptide sequence, though side products can include truncated peptides or peptides with incomplete deprotection.
科学研究应用
Chemistry:
Peptide Synthesis: Used as a model compound to study peptide synthesis techniques and optimize reaction conditions.
Biology:
Protein-Protein Interactions: Studied for its role in mediating interactions between proteins.
Cell Signaling: Investigated for its potential role in cell signaling pathways.
Medicine:
Therapeutic Peptides: Explored for its potential as a therapeutic agent in various diseases.
Drug Delivery: Studied for its ability to deliver drugs to specific targets in the body.
Industry:
Biotechnology: Used in the development of biotechnological applications, including biosensors and diagnostic tools.
作用机制
The mechanism of action of Glycine, L-lysyl-L-threonyl-L-prolyl-L-seryl-L-prolyl-L-histidyl- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, including:
Enzyme Inhibition: The peptide may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may bind to cell surface receptors, triggering downstream signaling cascades.
Protein-Protein Interactions: The peptide can mediate interactions between proteins, influencing cellular processes.
相似化合物的比较
- Glycine, L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-
- Glycyl-L-histidyl-L-lysine
Uniqueness: Glycine, L-lysyl-L-threonyl-L-prolyl-L-seryl-L-prolyl-L-histidyl- is unique due to its specific sequence of amino acids, which imparts distinct biological activity and potential therapeutic applications. Its combination of glycine, lysine, threonine, proline, serine, and histidine residues can result in unique interactions with molecular targets and pathways.
属性
CAS 编号 |
680983-48-6 |
|---|---|
分子式 |
C31H50N10O10 |
分子量 |
722.8 g/mol |
IUPAC 名称 |
2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C31H50N10O10/c1-17(43)25(39-26(46)19(33)6-2-3-9-32)31(51)41-11-5-8-23(41)29(49)38-21(15-42)30(50)40-10-4-7-22(40)28(48)37-20(12-18-13-34-16-36-18)27(47)35-14-24(44)45/h13,16-17,19-23,25,42-43H,2-12,14-15,32-33H2,1H3,(H,34,36)(H,35,47)(H,37,48)(H,38,49)(H,39,46)(H,44,45)/t17-,19+,20+,21+,22+,23+,25+/m1/s1 |
InChI 键 |
FMCDRAPHPVHUBW-LRCKMWNOSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)N)O |
规范 SMILES |
CC(C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)O)NC(=O)C(CCCCN)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(benzylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B12514143.png)

![N-[(3,5-dimethylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12514170.png)


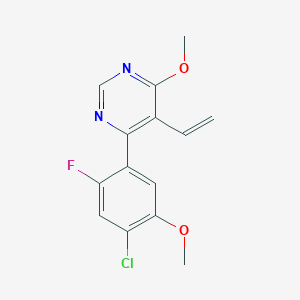
![4-[5-(Naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12514189.png)
![{3-[(4-Methoxyphenyl)ethynyl]hept-1-en-2-yl}(trimethyl)stannane](/img/structure/B12514194.png)
